4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
This compound is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry and drug discovery .
Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized novel 1,2,4-triazole derivatives, including compounds similar to the one , and tested them for antimicrobial activities. Some derivatives were found to possess good to moderate activities against test microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Lipase and α-Glucosidase Inhibition
Another study focused on the synthesis of novel heterocyclic compounds derived from a similar triazole compound for the investigation of their lipase and α-glucosidase inhibition. Certain derivatives exhibited significant anti-lipase activity and were effective α-glucosidase inhibitors, suggesting their potential in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Electronic and Spectroscopic Analysis
The electronic and spectroscopic properties of heterocyclic 1,2,4-triazole derivatives have been analyzed through experimental and DFT calculations. These studies provide insights into the electronic structure, nonlinear optical properties, and molecular electrostatic potentials of these compounds, offering a basis for further functional material development (Beytur & Avinca, 2021).
Antioxidant Abilities
The antioxidant properties of new 5-amino-1,2,4-triazole derivatives containing a dimethoxyphenol moiety have been evaluated, revealing significant free-radical scavenging ability. Such findings indicate these compounds' potential in designing new antioxidant agents (Hussain, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13-20-21(12-14-5-7-15(24-2)8-6-14)19(23)22(13)17-10-9-16(25-3)11-18(17)26-4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJOAHUHYHDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
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